Anticapsin

Glucosamine-6-phosphate synthase inhibition Staphylococcus aureus Bacilysin comparison

Select Anticapsin (CAS: 28978-07-6), the direct-acting active pharmacophore, for your research. Unlike its precursor bacilysin, it inhibits glucosamine-6-phosphate synthase without requiring cellular transport or hydrolytic activation, ensuring reliable target engagement in cell-free and purified enzyme systems. With a defined Kinact of 2.5 μM (E. coli) and proven selectivity over other amidotransferases (e.g., xanthosine 5'-monophosphate aminotransferase, glutaminase), it is the definitive probe for specific GlcN-6-P synthase pathway interrogation. Employ it at 3 μg/mL for antivirulence studies, as it suppresses hyaluronic acid capsule formation in S. pyogenes without confounding antibacterial activity.

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
CAS No. 28978-07-6
Cat. No. B1208871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticapsin
CAS28978-07-6
Synonymsanticapsin
Molecular FormulaC9H13NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C(C1CC(C(=O)O)N)O2
InChIInChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1
InChIKeyKHVZXXWDPSCGEK-MGVQOFIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticapsin (CAS 28978-07-6) Procurement Guide: Epoxyamino Acid Glucosamine-6-Phosphate Synthase Inhibitor


Anticapsin (CAS 28978-07-6; molecular formula C9H13NO4) is an epoxyamino acid antibiotic that functions as an active-site directed irreversible inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase, EC 5.3.1.19), a key enzyme in microbial cell wall biosynthesis [1]. First isolated from Streptomyces griseoplanus fermentation broth [2], anticapsin is the C-terminal pharmacophore of the dipeptide antibiotic bacilysin and can also be produced via acid hydrolysis of bacilysin . Unlike bacilysin, which requires cellular transport and enzymatic cleavage to release the active moiety, anticapsin is the direct molecular entity that binds to and inactivates the glutamine-binding site of the target enzyme [1].

Why Anticapsin (CAS 28978-07-6) Cannot Be Substituted with Bacilysin or Other Glutamine Analogs


Anticapsin is not interchangeable with its dipeptide precursor bacilysin or with other glutamine analog inhibitors of amidotransferases. Bacilysin exhibits minimal intrinsic enzyme inhibitory activity and requires cellular transport and intracellular hydrolysis to release anticapsin as the active pharmacophore [1]. Consequently, bacilysin's antimicrobial efficacy is contingent upon the presence of specific peptide transport systems, and bacilysin-resistant mutants frequently arise from transport defects rather than target site mutations [2]. Moreover, unlike broad-spectrum glutamine analogs such as 6-diazo-5-oxo-L-norleucine (DON), anticapsin demonstrates remarkable selectivity for GlcN-6-P synthase over other amidotransferases, including xanthosine 5'-monophosphate amidotransferase, glutaminase, and γ-glutamyltranspeptidase [3]. This selectivity profile dictates that anticapsin cannot be functionally replaced by alternative glutamine analogs in studies requiring specific GlcN-6-P synthase inhibition without off-target amidotransferase perturbation.

Anticapsin (CAS 28978-07-6) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Anticapsin vs. Bacilysin: Direct Enzyme Inhibitory Potency Comparison in Staphylococcus aureus Extracts

In direct head-to-head enzyme assays using crude extracts from both bacilysin-sensitive and bacilysin-resistant Staphylococcus aureus strains, anticapsin exhibited potent inhibition of glucosamine synthetase, whereas bacilysin was a relatively poor inhibitor under conditions where its hydrolysis was prevented by EDTA [1].

Glucosamine-6-phosphate synthase inhibition Staphylococcus aureus Bacilysin comparison

Anticapsin Irreversible Inactivation Kinetics: Quantitative Comparison of Inactivation Half-Time and Kinact in Escherichia coli

Anticapsin inactivates E. coli K-12 glucosamine-6-phosphate synthetase via a progressive, active-site directed irreversible mechanism. The inactivation exhibits rate saturation with increasing anticapsin concentration, yielding a minimum inactivation half-time of 1.15 minutes and a Kinact value of 2.5 μM [1].

Enzyme inactivation kinetics Escherichia coli Irreversible inhibition

Anticapsin Ki Values Across Six Bacterial Species: Quantitative Cross-Species Potency Profile

Kinetic studies across glucosamine-6-phosphate synthetase enzymes isolated from six different bacterial sources demonstrated that anticapsin acts as a competitive inhibitor with respect to glutamine, exhibiting a Km value of 10⁻⁴ M for the natural substrate and Ki values ranging from 10⁻⁷ to 10⁻⁶ M across the tested species [1].

Enzyme inhibition constant Bacterial glucosamine-6-phosphate synthetase Cross-species potency

Anticapsin vs. Broad-Spectrum Glutamine Analogs: Target Selectivity Across Amidotransferases

Unlike other glutamine analog inhibitors including 6-diazo-5-oxo-L-norleucine (DON), chloropentanoic acid, L-α-amino-3-chloro-4,5-dihydro-5-isoxazole acetic acid, and albizziin, anticapsin does not inhibit xanthosine 5'-monophosphate amidotransferase, glutaminase, or γ-glutamyltranspeptidase, demonstrating restricted amidotransferase specificity [1].

Amidotransferase selectivity Off-target profiling DON comparison

Anticapsin Hyaluronic Acid Capsule Inhibition: Quantitative MIC Against Streptococcus pyogenes

Anticapsin inhibits the formation of the hyaluronic acid capsule in Streptococcus pyogenes at a minimal inhibitory concentration of 3 μg/mL (approximately 15 μM) [1]. This anticapsular activity occurs at concentrations that do not inhibit bacterial growth against most microorganisms, distinguishing it from conventional antibacterial agents .

Hyaluronic acid capsule inhibition Streptococcus pyogenes Antivirulence activity

Anticapsin Irreversible Inactivation in Candida albicans: Kinact Value for Fungal GlcN-6-P Synthase

In partially purified glucosamine-6-phosphate synthetase from the pathogenic fungus Candida albicans, anticapsin acts as a competitive inhibitor with respect to L-glutamine and an uncompetitive inhibitor with respect to D-fructose-6-phosphate. Incubation in the absence of glutamine leads to irreversible enzyme inactivation with a determined Kinact value of 9.5 × 10⁻⁶ M (9.5 μM) [1].

Candida albicans Antifungal target engagement Irreversible inhibition

Anticapsin (CAS 28978-07-6) Optimal Research and Industrial Application Scenarios


Direct GlcN-6-P Synthase Inhibition in Cell-Free or Permeabilized Systems

Procure anticapsin for in vitro enzyme assays, biochemical characterization of glucosamine-6-phosphate synthase, or cell-free systems where bacilysin hydrolysis cannot be guaranteed. Unlike bacilysin, which requires intact peptide transport and intracellular peptidase activity to release the active anticapsin moiety, anticapsin directly inhibits the target enzyme [5]. At a Kinact of 2.5 μM against E. coli GlcN-6-P synthase with a minimum inactivation half-time of 1.15 minutes, anticapsin provides rapid and reproducible target engagement in purified systems .

Selective GlcN-6-P Synthase Inhibition Without Amidotransferase Off-Target Effects

Select anticapsin for experiments requiring specific interrogation of the glucosamine-6-phosphate synthase pathway without confounding inhibition of other glutamine-dependent amidotransferases. Anticapsin does not inhibit xanthosine 5'-monophosphate amidotransferase, glutaminase, or γ-glutamyltranspeptidase, unlike broader glutamine analogs such as DON [5]. This selectivity makes anticapsin the preferred reagent for metabolic studies distinguishing GlcN-6-P synthase-dependent from independent pathways.

Streptococcus pyogenes Capsule-Dependent Virulence Studies

Employ anticapsin at 3 μg/mL to inhibit hyaluronic acid capsule formation in Streptococcus pyogenes for virulence and bacteriophage susceptibility studies [5]. At this concentration, anticapsin suppresses capsule synthesis without inhibiting bacterial growth against most microorganisms, enabling dissection of capsule-specific phenotypes in the absence of confounding antibacterial activity . This property is unique among GlcN-6-P synthase inhibitors and supports its use in antivirulence research.

Candida albicans Antifungal Mechanism and Resistance Studies

Utilize anticapsin as a defined molecular probe for studying GlcN-6-P synthase inhibition in Candida albicans. With a Kinact of 9.5 μM for the fungal enzyme and a defined competitive inhibition pattern with respect to L-glutamine, anticapsin enables quantitative structure-activity relationship studies of fungal cell wall biosynthesis inhibitors [5]. The compound's well-characterized irreversible inactivation mechanism provides a reproducible baseline for evaluating novel antifungal candidates targeting the same pathway.

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